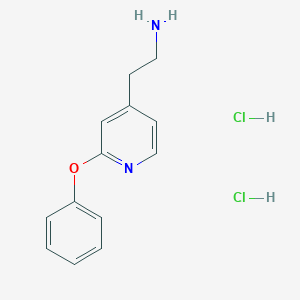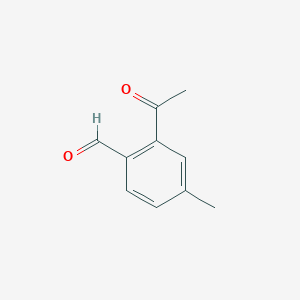
2-(4-tert-butylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-butylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide, also known as BPOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPOA is a white solid that can be synthesized using various methods.
科学的研究の応用
2-(4-tert-butylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(4-tert-butylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has been shown to have anticancer and antifungal properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 2-(4-tert-butylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has been studied for its potential use as a herbicide. In material science, 2-(4-tert-butylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has been studied for its potential use in the fabrication of organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins, leading to its observed biological effects. For example, 2-(4-tert-butylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has been shown to inhibit the activity of the enzyme chitin synthase, which is essential for the growth of fungal cell walls. It has also been shown to inhibit the activity of the protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-(4-tert-butylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has been shown to induce apoptosis, a process of programmed cell death. It has also been shown to inhibit the growth and proliferation of cancer cells. In fungal cells, 2-(4-tert-butylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has been shown to inhibit the synthesis of chitin, a major component of fungal cell walls. In animal models, 2-(4-tert-butylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has been shown to improve cognitive function and memory. It has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One advantage of 2-(4-tert-butylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is its versatility in various fields of research. It can be used in medicine, agriculture, and material science. Another advantage is its relatively simple synthesis method. However, one limitation of 2-(4-tert-butylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is its low solubility in water, which can make it difficult to use in certain experiments. Another limitation is the lack of knowledge about its long-term effects on human health and the environment.
将来の方向性
There are several future directions for 2-(4-tert-butylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide research. In medicine, further studies are needed to determine its potential use in treating neurodegenerative diseases and other conditions. In agriculture, further studies are needed to determine its potential use as a herbicide and its effects on the environment. In material science, further studies are needed to determine its potential use in the fabrication of OLEDs and other electronic devices. Additionally, further studies are needed to determine the long-term effects of 2-(4-tert-butylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide on human health and the environment.
In conclusion, 2-(4-tert-butylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. However, further research is needed to determine its full potential and long-term effects.
合成法
2-(4-tert-butylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide can be synthesized using various methods, including the reaction between 4-tert-butylphenol and 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid, followed by the addition of acetyl chloride. The resulting product is then purified using column chromatography. Other methods involve the use of different starting materials and reaction conditions.
特性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-20(2,3)15-9-11-16(12-10-15)25-13-17(24)21-19-18(22-26-23-19)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBRLILWRHTGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2619213.png)
![8-[(2-Methoxyphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2619214.png)
![Ethyl 4-[2-[(4-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)

![N-(1-cyanocyclohexyl)-2-{4-[(1,2-oxazol-3-yl)methyl]piperazin-1-yl}propanamide](/img/structure/B2619221.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-hydroxyethanimidamide](/img/structure/B2619223.png)

![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2619229.png)
![2-[1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2619230.png)
![6-ethyl-1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2619231.png)
![2-benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2619232.png)
![2-Amino-2-[3-(2-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2619233.png)
